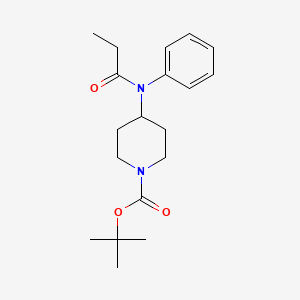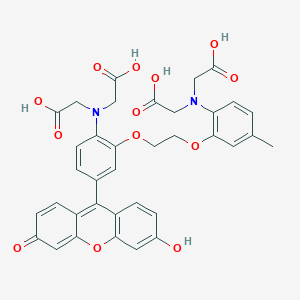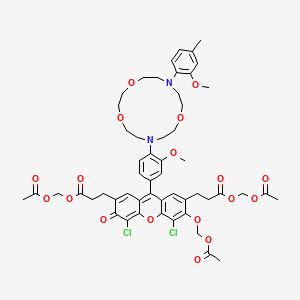
Asante NaTRIUM Green-2 AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ING-2 AM is a membrane-permeable fluorescent indicator specifically designed for sodium ions (Na+). It exhibits a binding affinity with a dissociation constant (Kd) of 20 mM. The compound has excitation and emission maxima at 525 nm and 545 nm, respectively, and achieves a 20-fold selectivity over potassium ions (K+) . It is widely used in in vitro and in situ experiments to detect real-time sodium influx .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ING-2 AM involves the synthesis of its precursor, followed by esterification to form the final compound. The precursor is synthesized through a series of organic reactions, including halogenation, esterification, and condensation reactions. The final esterification step involves the reaction of the precursor with acetoxymethyl chloride in the presence of a base, such as triethylamine, to yield ING-2 AM .
Industrial Production Methods: In industrial settings, the production of ING-2 AM follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: ING-2 AM primarily undergoes hydrolysis reactions, where the ester bonds are cleaved in the presence of water or aqueous solutions. This hydrolysis results in the formation of the corresponding carboxylic acid and alcohol derivatives .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffer solutions at neutral or slightly basic pH.
Esterification: Acetoxymethyl chloride and a base such as triethylamine.
Major Products Formed: The major products formed from the hydrolysis of ING-2 AM are the corresponding carboxylic acid and alcohol derivatives .
Scientific Research Applications
ING-2 AM is extensively used in scientific research due to its unique properties as a sodium ion indicator. Some of its applications include:
Chemistry: Used in studies involving ion transport and membrane permeability.
Biology: Employed in cellular imaging to monitor sodium ion dynamics in living cells.
Medicine: Utilized in research related to sodium ion channels and their role in various physiological and pathological processes.
Industry: Applied in high-throughput screening assays targeting sodium ion channels and non-selective monovalent cation channels
Mechanism of Action
ING-2 AM exerts its effects by binding to sodium ions with high specificity. The binding of sodium ions to ING-2 AM results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of sodium ion concentrations in real-time. The molecular targets of ING-2 AM are sodium ion channels and transporters, which facilitate the influx of sodium ions into cells .
Comparison with Similar Compounds
Sodium-binding benzofuran isophthalate (SBFI): Another sodium ion indicator with different spectral properties and binding affinity.
Coronene: A fluorescent dye used for similar applications but with different selectivity and sensitivity.
Comparison: ING-2 AM is unique in its high selectivity for sodium ions over potassium ions and its improved cellular loading and brightness compared to other sodium ion indicators like SBFI. Its spectral properties and large dynamic range make it particularly suitable for high-throughput screening applications .
Properties
Molecular Formula |
C53H60Cl2N2O18 |
|---|---|
Molecular Weight |
1083.9 g/mol |
IUPAC Name |
acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[13-(2-methoxy-4-methylphenyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate |
InChI |
InChI=1S/C53H60Cl2N2O18/c1-32-7-11-41(43(25-32)64-5)56-15-19-66-20-16-57(18-22-68-24-23-67-21-17-56)42-12-8-36(28-44(42)65-6)47-39-26-37(9-13-45(61)72-29-69-33(2)58)50(63)48(54)52(39)75-53-40(47)27-38(10-14-46(62)73-30-70-34(3)59)51(49(53)55)74-31-71-35(4)60/h7-8,11-12,25-28H,9-10,13-24,29-31H2,1-6H3 |
InChI Key |
OTIAVQNFWAJQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


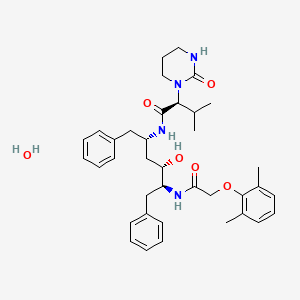


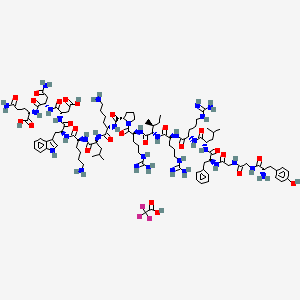
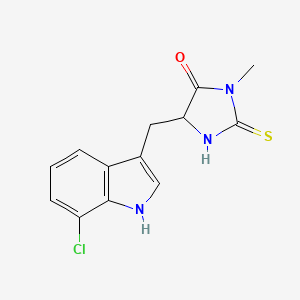
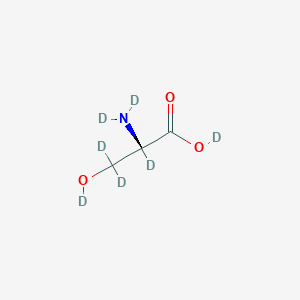
![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)

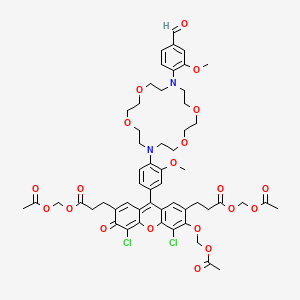
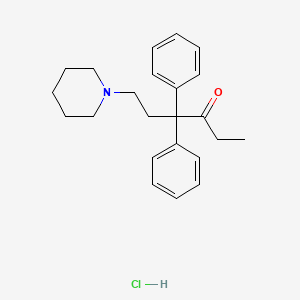
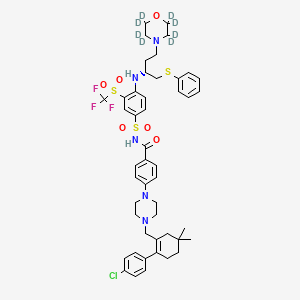
![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)
